molecular formula C8H8BrNO5S B3280732 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid CAS No. 72135-37-6

4-Bromo-2-methoxy-5-sulfamoylbenzoic acid

Cat. No.: B3280732
CAS No.: 72135-37-6
M. Wt: 310.12 g/mol
InChI Key: HPMUHUHXQQFRTF-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO5S . It has a molecular weight of 310.12 .


Molecular Structure Analysis

The molecule contains a total of 24 bonds, including 16 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide .


Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 255-256 degrees Celsius . The InChI Code is 1S/C8H8BrNO5S/c1-15-6-3-5 (9)7 (16 (10,13)14)2-4 (6)8 (11)12/h2-3H,1H3, (H,11,12) (H2,10,13,14) .

Safety and Hazards

The compound is associated with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-bromo-2-methoxy-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMUHUHXQQFRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,290 ml of 22° Be. ammonia is placed in a 3 liter flask fitted with an agitator and a thermometer. It is cooled, and 805 g of 2-methoxy-4-bromo-5-chlorosulphonyl-benzoic acid is added in stages between 0° and +10° C. The reaction medium is agitated for 1 hour at about +10° C. then the solution is filtered with charcoal. The filtrate is diluted with 300 ml of water and the acid precipitated by adding hydrochloric acid (density 1.18). The precipitate is drained, washed with water and dried in an oven at 50° C. 645 g (85%) of product is obtained, melting at 256° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
805 g
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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